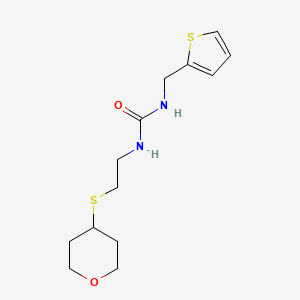

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S2/c16-13(15-10-12-2-1-8-18-12)14-5-9-19-11-3-6-17-7-4-11/h1-2,8,11H,3-7,9-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWTZRYVGGCCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable diol.

Thioether Formation: The tetrahydropyran intermediate is then reacted with an appropriate thiol to form the thioether linkage.

Urea Formation: The final step involves the reaction of the thioether intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving thiophene or urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and thiophene rings could facilitate binding to hydrophobic pockets, while the urea group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Table 1: Comparison of Urea Derivatives with Varied Substituents

Key Observations:

The thiophen-2-ylmethyl group (target compound) vs. benzo[d][1,2,3]thiadiazol-6-yl (14a–14d) may reduce steric hindrance, favoring target binding in constrained active sites.

Synthetic Yields and Purity :

- Urea derivatives with aromatic heterocycles (e.g., 14a–14d ) achieve >97% purity via HPLC , whereas compounds with halogenated aryl groups (e.g., 8d ) exhibit lower yields (56–70%) due to steric and electronic challenges .

Thermal Stability: Melting points for halogenated derivatives (8d–8g, 145–160°C) suggest higher crystallinity compared to non-halogenated analogues, likely due to stronger intermolecular forces.

Comparative Data from Spectral Analysis

- NMR Trends : In 14a–14d , the urea NH protons resonate near δ 6.5–7.0 ppm, while thiophene protons appear at δ 6.9–7.4 ppm . Similar shifts are expected for the target compound.

- Mass Spectrometry : Urea derivatives with THP groups (e.g., 14a ) show [M+H]+ peaks consistent with their molecular weights (e.g., ~350 Da for 14a ), aligning with the target compound’s predicted mass .

Biological Activity

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, identified by CAS number 2034355-72-9, is a synthetic organic compound notable for its complex structure, which includes a urea functional group, a tetrahydropyran ring, and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 300.4 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of sulfur and nitrogen atoms which play crucial roles in pharmacological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a broad spectrum of biological activities. The biological significance of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that thiourea derivatives possess significant antimicrobial properties. For instance, derivatives containing thiophene rings have been reported to exhibit activity against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with urea and thiourea moieties have demonstrated anti-inflammatory activities. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes such compounds potential candidates for treating inflammatory diseases.

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, certain urea derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea in this context remains to be fully elucidated but is promising based on structural analogs.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various urea derivatives, including those similar to our compound, and evaluated their biological activities. It was found that modifications in the thiophene ring significantly affected their potency against cancer cell lines (IC50 values ranging from 0.004 μM to higher concentrations depending on the substituents) .

- Mechanism of Action : Research into the mechanism of action for thiourea derivatives indicates that they may act as enzyme inhibitors or receptor modulators. For example, some derivatives have been shown to inhibit protein farnesyl transferase, an enzyme implicated in cancer progression .

- Comparative Studies : Comparative studies with structurally similar compounds suggest that the tetrahydropyran moiety enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via multi-step routes involving nucleophilic substitution and urea bond formation. Key steps include:

- Thioether linkage formation : Reacting a tetrahydro-2H-pyran-4-thiol derivative with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Urea coupling : Using carbodiimide-mediated coupling between an amine and an isocyanate or via Curtius rearrangement .

Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for thioether formation), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. How can the molecular structure and stereochemistry of this compound be characterized?

Answer: Employ a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm connectivity and substituent positions.

- X-ray crystallography for absolute stereochemical determination, particularly for the tetrahydro-2H-pyran ring conformation .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties critical for formulation and stability studies?

Answer: Key properties include:

- Solubility : Assessed in aqueous buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions).

- LogP : Determined via HPLC to predict membrane permeability .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) to evaluate degradation .

Advanced Research Questions

Q. How does the three-dimensional conformation of this compound influence its interaction with biological targets?

Answer: The tetrahydro-2H-pyran ring adopts a chair conformation, positioning the thioethyl group for optimal hydrophobic interactions. The thiophen-2-ylmethyl moiety may engage in π-π stacking with aromatic residues in enzymes/receptors. Computational modeling (e.g., molecular docking with AutoDock Vina) and MD simulations (>100 ns) can predict binding modes and validate with mutagenesis studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data for urea derivatives with similar substituents?

Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or target specificity. Mitigate by:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Structure-activity relationship (SAR) : Compare analogs (e.g., furan vs. thiophene substitutions) to identify critical pharmacophores .

- Off-target profiling : Employ kinome-wide screening or proteomics to assess selectivity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer: Strategies include:

- Prodrug design : Mask polar groups (e.g., urea) with ester linkages to enhance oral bioavailability.

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, guiding dose adjustments .

Q. What methodologies are recommended for analyzing metabolic pathways and degradation products?

Answer:

- In vitro metabolism : Use LC-MS/MS to identify phase I/II metabolites after incubation with hepatocytes.

- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by HPLC-UV to track degradation .

- Ecotoxicity : Assess environmental fate via OECD 307 guidelines (soil degradation) and algal toxicity assays .

Q. How can computational tools predict and rationalize the compound’s mechanism of action?

Answer:

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors from urea) using Schrödinger Phase.

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) with bioactivity data.

- Network pharmacology : Map putative targets (e.g., kinases, GPCRs) via STITCH or STRING databases .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final urea coupling step?

Answer: Low yields often stem from competing side reactions (e.g., isocyanate dimerization). Solutions:

- Use fresh reagents : Ensure isocyanates are free of moisture.

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

- Protecting groups : Temporarily shield reactive amines (e.g., Boc) during intermediate steps .

Q. What strategies validate target engagement in cellular assays?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.

- BRET/FRET : Use biosensors to detect real-time interactions (e.g., cAMP modulation).

- Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cells .

Tables for Key Data

Q. Table 1. Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| LogP | 3.2 (HPLC) | |

| Aqueous solubility | 12 µg/mL (pH 7.4) | |

| Melting point | 148–152°C |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Reaction temperature | 70°C | ↑ Yield |

| Solvent | DMF | ↑ Purity |

| Catalyst | Triethylamine (1.5 eq) | ↓ Byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.